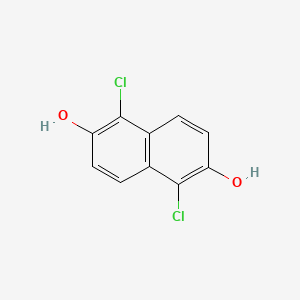

1,5-Dichloronaphthalene-2,6-diol

Overview

Description

Synthesis Analysis

The synthesis of DCND involves several methods, including Zincke’s reaction and Fries rearrangement . Zincke’s reaction utilizes naphthalene derivatives and chlorine gas to introduce chlorine atoms at specific positions. Fries rearrangement involves the transformation of 1,5-dichloronaphthalene into the corresponding diol by hydrolysis. These synthetic routes have been explored in the literature .

Molecular Structure Analysis

DCND adopts an achiral planar structure, with a maximum deviation of approximately 0.014 Å . It crystallizes in the orthorhombic space group P2₁2₁2₁ , forming a supramolecular chain through conventional O—H O hydrogen bonding. The crystallographic data provides insights into its three-dimensional arrangement .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Optical Properties

1,5-Dichloronaphthalene-2,6-diol is utilized in the synthesis of novel compounds with unique optical and electrochemical properties. For instance, Thalacker, Röger, and Würthner (2006) explored its application in creating amino-functionalized naphthalene diimides, which exhibit significant shifts in absorption maxima and high fluorescence quantum yields (Thalacker, Röger, & Würthner, 2006).

Thermal Decomposition and Polymerization

The compound is also significant in the study of thermal decomposition and polymerization. Das and Gurnule (2019) integrated this compound in a copolymer resin study, demonstrating its role in thermal decomposition and providing insights into energy and thermodynamics parameters (Das & Gurnule, 2019).

Dioxin Formation Studies

In environmental science, this compound contributes to understanding dioxin formation mechanisms. Evans and Dellinger (2005) used this compound to study the high-temperature oxidation of chlorophenols and their transformation into various products, including dioxins and furans (Evans & Dellinger, 2005).

Photovoltaic Device Improvement

In the field of renewable energy, particularly solar cell technology, the compound finds applications in improving device efficiency. Chen, Tseng, and Ko (2008) investigated the use of solvent mixtures including 1-chloronaphthalene (related to this compound) in polymer photovoltaic devices, leading to better crystallinity and performance (Chen, Tseng, & Ko, 2008).

properties

IUPAC Name |

1,5-dichloronaphthalene-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMGROGEZZBSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

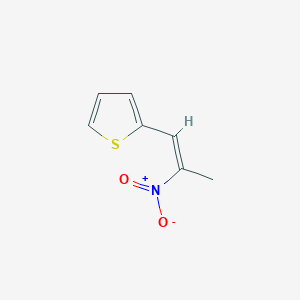

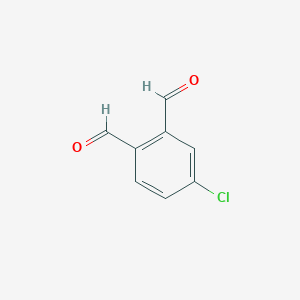

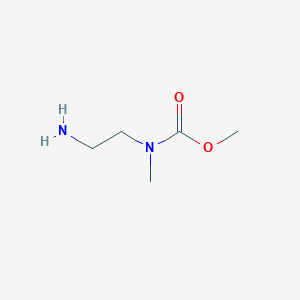

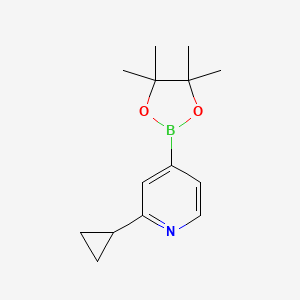

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(phenylmethyl)-](/img/structure/B3231355.png)

![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B3231357.png)

![2-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B3231383.png)

![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3231389.png)

![4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B3231395.png)

![(2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3231415.png)

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3231441.png)